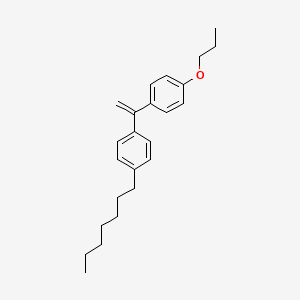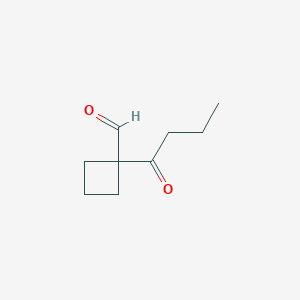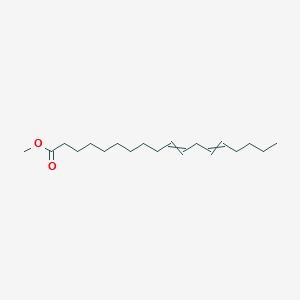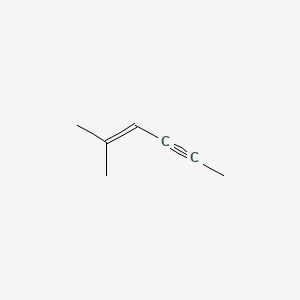
2-Methyl-2-hexen-4-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-hexen-4-yne is an organic compound with the molecular formula C₇H₁₀. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a conjugated enyne.
Vorbereitungsmethoden
The synthesis of 2-Methyl-2-hexen-4-yne can be achieved through various methods. One common approach involves the alkylation of acetylene derivatives. For instance, the reaction between 2-bromo-2-methyl-1-butene and acetylene in the presence of a strong base like sodium amide can yield this compound. Industrial production methods often involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
2-Methyl-2-hexen-4-yne undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it into alkanes or alkenes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added, can occur at the double or triple bond, forming dihalides or tetrahalides.
Addition: The compound can undergo addition reactions with hydrogen halides (HX) or halogens (X₂), resulting in the formation of haloalkenes or haloalkanes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-hexen-4-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies exploring its role in the synthesis of bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Methyl-2-hexen-4-yne exerts its effects is largely dependent on its chemical reactivity. The presence of both a double and triple bond allows it to participate in a wide range of reactions, targeting various molecular pathways. For instance, in oxidation reactions, the compound can form reactive intermediates that interact with other molecules, leading to the formation of new products.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-hexen-4-yne can be compared to other enynes and alkynes:
2-Hexen-4-yne: Similar in structure but lacks the methyl group at the second position, affecting its reactivity and applications.
2-Methyl-2-penten-4-yne: Another enyne with a shorter carbon chain, which influences its physical properties and reactivity.
1-Hexyne: A simple alkyne with a single triple bond, lacking the conjugated system present in this compound.
These comparisons highlight the unique structure of this compound, which combines the properties of both alkenes and alkynes, making it a versatile compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H10 |
|---|---|
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
2-methylhex-2-en-4-yne |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h6H,1-3H3 |
InChI-Schlüssel |
BTRDEJAUYPPKSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





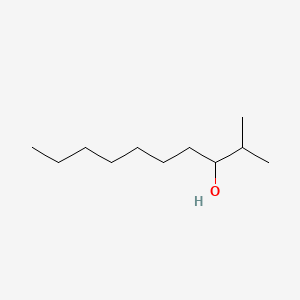

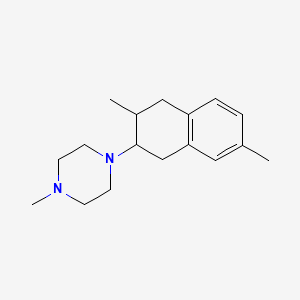
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
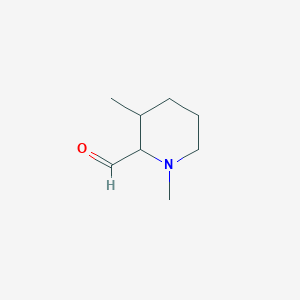
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
